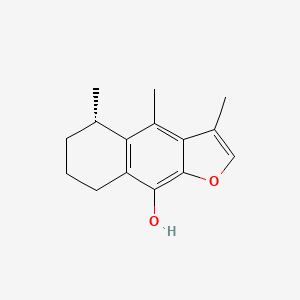![molecular formula C29H30I6N4O8 B1218326 3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid CAS No. 25901-35-3](/img/structure/B1218326.png)
3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the iodination of benzoic acid derivatives, followed by the introduction of acetamidomethyl groups. The final step involves the coupling of these intermediates with azelaoyldiimino groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of amide groups to amines.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide groups may interact with cellular components, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,3’-(sebacoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid): Similar in structure but with a different linking group.
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(propionamidomethyl)-2,4,6-triiodobenzoic acid): Similar but with propionamidomethyl groups instead of acetamidomethyl groups.
Uniqueness
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is unique due to its specific combination of iodine atoms and amide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25901-35-3 |
|---|---|
Formule moléculaire |
C29H30I6N4O8 |
Poids moléculaire |
1324 g/mol |
Nom IUPAC |
3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C29H30I6N4O8/c1-12(40)36-10-14-20(30)18(28(44)45)24(34)26(22(14)32)38-16(42)8-6-4-3-5-7-9-17(43)39-27-23(33)15(11-37-13(2)41)21(31)19(25(27)35)29(46)47/h3-11H2,1-2H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47) |
Clé InChI |
AZQHFPSJBZBCNP-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I |
SMILES canonique |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I |
Key on ui other cas no. |
25901-35-3 |
Synonymes |
B 9720 B-9720 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-dimethyl-N-(3-pyridinylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1218249.png)


![4-{[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)methyl]amino}benzoic acid](/img/structure/B1218254.png)






![4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B1218267.png)
